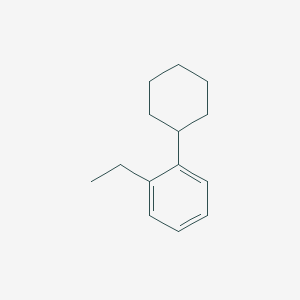

1-Cyclohexyl-2-ethylbenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-cyclohexyl-2-ethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20/c1-2-12-8-6-7-11-14(12)13-9-4-3-5-10-13/h6-8,11,13H,2-5,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEPBEZWRRNVONZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1C2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4501-37-5 | |

| Record name | 1-Cyclohexyl-2-ethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4501-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Molecular formula and weight of 1-Cyclohexyl-2-ethylbenzene

An In-Depth Technical Guide to 1-Cyclohexyl-2-ethylbenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a substituted aromatic hydrocarbon. The document details its molecular characteristics, physicochemical properties, and a validated synthesis protocol. Furthermore, it explores the compound's potential applications within the realms of chemical synthesis and materials science, drawing parallels with structurally similar molecules. This guide is intended to serve as a foundational resource for researchers and professionals engaged in organic chemistry, materials science, and drug development, fostering a deeper understanding of this compound's scientific and practical significance.

Introduction

This compound belongs to the class of alkylbenzenes, characterized by a benzene ring substituted with both a cyclohexyl and an ethyl group. The ortho-positioning of these substituents imparts specific steric and electronic properties that influence its reactivity and physical behavior. While its direct applications are not as extensively documented as some of its isomers, its structural motifs are pertinent to various fields, including polymer chemistry and as a high-boiling point solvent. This guide aims to consolidate the available information and provide expert insights into its synthesis and potential utility.

Molecular and Physicochemical Profile

The fundamental molecular and physical characteristics of this compound are crucial for its handling, application, and analysis.

Molecular Formula and Weight

The molecular structure of this compound consists of a benzene ring with a cyclohexyl group at the first carbon and an ethyl group at the second carbon.

-

Molecular Formula: C₁₄H₂₀

-

Molecular Weight: 188.31 g/mol [1]

Physicochemical Properties

| Property | Estimated Value | Source/Analogy |

| Appearance | Colorless liquid | Analogy with Cyclohexylbenzene[2] |

| Boiling Point | ~250-260 °C | Extrapolated from similar structures |

| Density | ~0.94 g/mL at 25 °C | Analogy with related compounds[3] |

| Solubility | Insoluble in water; Soluble in organic solvents | General property of hydrocarbons[3] |

| Refractive Index | ~1.52 | Analogy with Cyclohexylbenzene[4] |

Note: These values are estimations and should be confirmed by experimental analysis for critical applications.

Synthesis of this compound: A Validated Protocol

The synthesis of this compound can be efficiently achieved through a Friedel-Crafts alkylation reaction. This well-established method in organic chemistry allows for the introduction of alkyl groups onto an aromatic ring. The following protocol is based on established procedures for similar alkylations.[5]

Principle of the Method

The synthesis involves the reaction of ethylbenzene with cyclohexene in the presence of a strong acid catalyst, such as sulfuric acid or aluminum chloride. The cyclohexene is protonated by the acid to form a cyclohexyl cation, which then acts as an electrophile and attacks the electron-rich ethylbenzene ring. The ortho- and para- isomers are typically formed, with the ortho-isomer being the target compound.

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Methodology

-

Reaction Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 150 mL of ethylbenzene and 20 mL of concentrated sulfuric acid.

-

Cooling: Cool the mixture to 5-10 °C using an ice-water bath.

-

Addition of Cyclohexene: While maintaining the temperature between 5-10 °C, add 50 mL of cyclohexene dropwise from the dropping funnel over a period of 1 hour with vigorous stirring.

-

Reaction: After the addition is complete, continue stirring the mixture at 10 °C for an additional hour.

-

Quenching and Separation: Carefully pour the reaction mixture over 200 g of crushed ice in a separatory funnel. Allow the layers to separate and discard the lower aqueous layer.

-

Washing: Wash the organic layer sequentially with 50 mL of cold concentrated sulfuric acid, 100 mL of water, 100 mL of 5% sodium bicarbonate solution, and finally with 100 mL of water.

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and purify the crude product by fractional distillation under reduced pressure to obtain this compound.

Potential Applications and Research Directions

While specific applications for this compound are not extensively reported, its chemical structure suggests several potential uses, drawing parallels from its parent compound, cyclohexylbenzene.

High-Performance Solvents and Heat Transfer Fluids

Due to its high boiling point and thermal stability, this compound could serve as a high-performance solvent or a component in heat transfer fluids.[3][4] Its aromatic and aliphatic moieties provide a unique solvency profile.

Intermediate in Organic Synthesis

Similar to cyclohexylbenzene, which is a precursor for the production of phenol and cyclohexanone, this compound could be a valuable intermediate in the synthesis of more complex molecules.[2][4] Oxidation of the cyclohexyl group could lead to functionalized derivatives with applications in polymer and pharmaceutical industries.

Additive in Lubricants and Polymers

The bulky cyclohexyl group can impart desirable properties such as increased viscosity index and thermal stability when incorporated into lubricant formulations. Furthermore, it can be used as a monomer or an additive in the synthesis of specialty polymers.

Logical Relationship of Applications

Caption: Logical relationship between properties and applications.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound. Based on data for similar compounds, it is expected to be a combustible liquid and may cause skin and eye irritation.[6] It is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This compound, with its distinct molecular architecture, presents a compound of interest for both academic research and industrial application. This guide has provided a detailed overview of its fundamental properties, a reliable synthesis protocol, and a prospective look at its potential applications. Further research into its specific reactivity and physical characteristics will undoubtedly unveil new opportunities for its use in advanced materials and chemical synthesis.

References

-

Wikipedia. Cyclohexylbenzene. [Link]

-

Schultz Canada Chemicals Ltd. Cyclohexyl Benzene. [Link]

-

Carl ROTH. Safety Data Sheet: Cyclohexylbenzene. [Link]

-

PubChem. 1-Cyclohexyl-3-ethylbenzene. [Link]

-

Organic Syntheses. Cyclohexylbenzene. [Link]

Sources

- 1. 1-Cyclohexyl-3-ethylbenzene | C14H20 | CID 12427317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cyclohexylbenzene - Wikipedia [en.wikipedia.org]

- 3. Cyclohexylbenzene | 827-52-1 [chemicalbook.com]

- 4. You are being redirected... [schultzchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. carlroth.com [carlroth.com]

Methodological & Application

Application Notes and Protocols: Modern Catalytic Systems for the Synthesis of Cyclohexylbenzene

Introduction: The Rising Importance of Cyclohexylbenzene

Cyclohexylbenzene (CHB) is an increasingly vital intermediate in the chemical industry, primarily valued as a precursor for the co-production of phenol and cyclohexanone. This route presents a compelling alternative to the traditional cumene process, which co-produces acetone, a market that is not growing as rapidly as the demand for phenol.[1][2] The cyclohexylbenzene pathway allows for the production of cyclohexanone, a high-value chemical used in the manufacture of caprolactam and adipic acid, the essential monomers for nylon 6 and nylon 6,6, respectively.[3][4] Beyond its role in phenol production, CHB also serves as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and fragrances, underpinning a growing global market.[5]

The industrial viability of this phenol production route hinges on the efficient and selective synthesis of CHB. Modern catalysis has moved away from corrosive and environmentally challenging methods, such as using aluminum trichloride, towards more sustainable heterogeneous catalysts.[4] The two predominant catalytic pathways are the direct alkylation of benzene with cyclohexene and, more significantly, the one-pot hydroalkylation (or reductive alkylation) of benzene. This document provides an in-depth guide to the catalysts governing these processes, with a focus on the mechanistic rationale, practical application protocols, and performance data for researchers and process development professionals.

Section 1: The Hydroalkylation Pathway: A Tandem Reaction with Bifunctional Catalysts

The hydroalkylation of benzene is an elegant process where benzene serves as the sole organic feedstock.[4] The reaction proceeds in a single reactor where a bifunctional catalyst first facilitates the partial hydrogenation of a portion of the benzene to form cyclohexene. This newly formed, highly reactive cyclohexene then immediately undergoes a Friedel-Crafts alkylation reaction with the remaining bulk benzene to produce cyclohexylbenzene.[1][6]

The Bifunctional Catalyst: A Synergistic Necessity

The success of this one-pot synthesis is entirely dependent on a bifunctional catalyst that possesses both a hydrogenation function and an acid function for alkylation.[6]

-

Hydrogenation Component: Provided by a supported metal, typically from Group VIII of the periodic table. Palladium (Pd) is widely employed due to its high activity and selectivity for the partial hydrogenation of benzene to cyclohexene.[6][7] Other metals like platinum, nickel, and ruthenium have also been investigated.[6] The key is to achieve a balance—sufficient hydrogenation to produce the cyclohexene intermediate without excessive conversion to the inert byproduct, cyclohexane.[6]

-

Acid Component: This function is typically provided by a solid acid support, most commonly a molecular sieve or zeolite. The acidic sites on the zeolite catalyze the alkylation of benzene with the in-situ generated cyclohexene. The structure of the zeolite is critical for achieving high selectivity.

Zeolites: The Heart of Selectivity

Zeolites are crystalline aluminosilicates with a well-defined microporous structure. Their shape-selective properties are paramount in directing the alkylation reaction towards the desired mono-substituted product (CHB) while minimizing the formation of poly-substituted byproducts like dicyclohexylbenzene (DCHB).

-

MCM-22 Family Zeolites: This class of zeolites (which includes MCM-22, MCM-49, and MCM-56) is considered state-of-the-art for CHB synthesis via hydroalkylation.[2][6] Its unique pore structure, featuring 10-membered ring sinusoidal channels and larger 12-membered ring "supercages" on the crystal exterior, provides an ideal environment for the formation of CHB while sterically hindering the production of bulkier DCHB isomers.

-

Zeolite Beta: This is another highly effective large-pore zeolite for this application. Its three-dimensional 12-membered ring pore system offers high activity.[6][7] When combined with a hydrogenation metal like palladium, Pd/Hβ catalysts show excellent performance.[7]

-

Earlier Generation Zeolites (X, Y): While capable of catalyzing the reaction, zeolites X and Y generally exhibit lower selectivity to CHB compared to MCM-22 or Beta, often producing higher quantities of unwanted byproducts.[1][6]

Caption: Reaction scheme for direct benzene alkylation.

Solid acid catalysts are preferred for this process to mitigate the environmental and corrosion issues associated with traditional Lewis acids like AlCl₃ or mineral acids. [4]

-

Zeolites: Y-type zeolites, which possess the Faujasite (FAU) framework, are effective for this reaction. [8]Their large pore openings and strong Brønsted acid sites facilitate the reaction. However, selectivity can be a challenge. One study using a Y-type molecular sieve reported a cyclohexene conversion of 99.6% but a CHB selectivity of only 87.7%, with the remainder likely being DCHB and other oligomers. [8]* Ionic Liquids: Imidazole- and pyridine-based ionic liquids have also been explored as catalysts, offering mild reaction conditions and high yields. [7][8]However, their high cost and sensitivity to water can be prohibitive for large-scale industrial applications. [8]

Section 3: Detailed Experimental Protocols

The following protocols are designed to be self-validating, providing a robust framework for laboratory-scale synthesis and catalyst evaluation.

Protocol 1: Synthesis of CHB via Hydroalkylation using a Pd/Zeolite Beta Catalyst

This protocol is adapted from methodologies described in the literature for synthesizing CHB using a bifunctional catalyst. [7][9] A. Catalyst Preparation (0.5 wt% Pd on H-Zeolite Beta via Incipient Wetness Impregnation)

-

Support Preparation: Dry H-Zeolite Beta powder (with a specified Si/Al ratio, e.g., 25-50) in an oven at 120°C for at least 4 hours to remove adsorbed water.

-

Determine Pore Volume: Accurately determine the pore volume of the dried zeolite powder using nitrogen physisorption or by carefully titrating with deionized water until the powder is just saturated.

-

Prepare Precursor Solution: Calculate the mass of a palladium salt (e.g., palladium(II) nitrate dihydrate, [Pd(NO₃)₂·2H₂O]) required to achieve a final metal loading of 0.5 wt%. Dissolve this amount in a volume of deionized water equal to the measured pore volume of the zeolite support.

-

Impregnation: Add the palladium precursor solution dropwise to the dried zeolite powder while continuously mixing or tumbling to ensure uniform distribution. The final material should appear as a free-flowing powder with no excess liquid.

-

Drying: Dry the impregnated catalyst at 110°C overnight (approx. 12-16 hours).

-

Calcination: Place the dried powder in a ceramic crucible and transfer to a muffle furnace. Calcine in a static air atmosphere by ramping the temperature at 5°C/min to 350°C and holding for 3 hours. [6]7. Reduction: Prior to the reaction, the calcined catalyst must be reduced. Place the catalyst in a tube furnace and heat under a flow of hydrogen (e.g., 5% H₂ in N₂) to 300°C for 2-4 hours. Cool to room temperature under a nitrogen atmosphere before use.

B. Hydroalkylation Reaction Procedure

-

Reactor Setup: Assemble a high-pressure batch reactor (e.g., a Parr or Autoclave Engineers stirred autoclave) equipped with a magnetic or mechanical stirrer, gas inlet/outlet, thermocouple, and pressure transducer. Ensure the reactor is clean, dry, and leak-tested.

-

Charging Reagents: Under an inert atmosphere (N₂ or Ar), charge the reactor with benzene (e.g., 100 mL) and the pre-reduced Pd/Hβ catalyst (e.g., 1.0 g).

-

Sealing and Purging: Seal the reactor. Purge the system 3-5 times with nitrogen, followed by 3-5 purges with hydrogen to ensure an inert atmosphere is replaced by the reactant gas.

-

Reaction Conditions:

-

Pressurize the reactor with hydrogen to the desired pressure (e.g., 2.5 MPa). [7][9] * Begin stirring (e.g., 750 RPM) and heat the reactor to the target temperature (e.g., 200°C). [7][9] * Maintain these conditions for the desired reaction time (e.g., 3-4 hours). [7][9]Monitor temperature and pressure throughout the reaction.

-

-

Reaction Quench and Workup:

-

After the specified time, stop the heating and allow the reactor to cool to room temperature.

-

Carefully vent the excess hydrogen pressure.

-

Open the reactor and filter the liquid product mixture to remove the solid catalyst.

-

-

Product Analysis:

-

Analyze the liquid product using Gas Chromatography (GC) with an internal standard (e.g., dodecane) to determine the conversion of benzene and the yield of all products.

-

Confirm the identity of the products (CHB, cyclohexane, DCHB isomers) using Gas Chromatography-Mass Spectrometry (GC-MS).

-

Protocol 2: Catalyst Screening Workflow

This workflow provides a systematic approach to evaluating and comparing the performance of different catalysts for CHB synthesis.

Caption: A systematic workflow for catalyst performance evaluation.

Section 4: Field Insights and Troubleshooting

-

Managing Byproducts: The primary challenge in CHB synthesis is managing byproducts.

-

Cyclohexane and Methylcyclopentane: The formation of these saturated byproducts is favored by high temperatures and high hydrogen pressures. [6]To minimize their production, it is crucial to operate at the lowest temperature that still affords a reasonable reaction rate (typically 150-200°C) and to carefully optimize the H₂ pressure.

-

Dicyclohexylbenzenes (DCHB): This byproduct of over-alkylation can be managed effectively in a continuous process. The DCHB fraction can be separated from the CHB product via distillation and recycled to a separate transalkylation reactor. Here, it is reacted with fresh benzene over an acid catalyst (such as Zeolite Beta or an MCM-22 family zeolite) to produce two molecules of the desired CHB product, thereby maximizing atom economy. [1][6]Typical transalkylation conditions are 100-300°C and 800-3500 kPa. [1]

-

-

Catalyst Deactivation: Deactivation is primarily caused by "coking," where heavy organic molecules deposit on the catalyst surface, blocking active sites. This can often be reversed by a controlled regeneration step, which involves a carefully controlled burn-off of the coke in air or a dilute oxygen stream at elevated temperatures (e.g., 400-550°C).

Conclusion

The synthesis of cyclohexylbenzene is a cornerstone of an emerging, economically favorable route to phenol and cyclohexanone. The development of robust, shape-selective, bifunctional catalysts, particularly those based on the MCM-22 and Zeolite Beta frameworks, has been instrumental in advancing this technology. By providing both hydrogenation and strong acid sites in a single material, these catalysts enable the efficient one-pot hydroalkylation of benzene with high selectivity. Understanding the interplay between catalyst structure, reaction conditions, and byproduct formation is critical for researchers and engineers aiming to optimize this important industrial process.

References

- Source: Google Patents (US7579511B1)

-

Title: Phenol - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Synthesis of cyclohexylphenol via phenol hydroalkylation using Co2P/zeolite catalysts Source: ResearchGate (Request PDF) URL: [Link]

-

Title: Cyclohexylbenzene - Wikipedia Source: Wikipedia URL: [Link]

- Source: Google Patents (EP2675772B1)

- Source: Google Patents (CN104513123A)

-

Title: Synthesis of Cyclohexylbenzene by Hydroalkylation of Benzene over Pd/Hβ Binary Catalyst Source: ResearchGate (Request PDF) URL: [Link]

- Source: Google Patents (US8921604B2)

- Source: Google Patents (WO2014043188A1)

-

Title: Study on catalysts for synthesis of cyclohexylbenzene by hydroalkylation of benzene Source: DWS Profile, Technical University of Denmark URL: [Link]

-

Title: Synthesis of phenol and cyclohexanone from catalytic oxidation of cyclohexylbenzene Source: ResearchGate URL: [Link]

Sources

- 1. EP2675772B1 - Process for producing cyclohexylbenzene - Google Patents [patents.google.com]

- 2. WO2014043188A1 - Process for producing phenol and/or cyclohexanone from cyclohexylbenzene - Google Patents [patents.google.com]

- 3. Phenol - Wikipedia [en.wikipedia.org]

- 4. Cyclohexylbenzene - Wikipedia [en.wikipedia.org]

- 5. verifiedmarketresearch.com [verifiedmarketresearch.com]

- 6. US7579511B1 - Process for making cyclohexylbenzene - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. CN104513123A - Method for synthesis of cyclohexylbenzene by liquid phase alkylation of benzene and cyclohexene - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

Application Note: A Robust Gas Chromatography Method for the Analysis of 1-Cyclohexyl-2-ethylbenzene

Abstract This application note presents a detailed and robust method for the analysis of 1-Cyclohexyl-2-ethylbenzene using gas chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). The protocol herein is designed for researchers, scientists, and drug development professionals requiring accurate quantification and identification of this and structurally related alkylated aromatic hydrocarbons. The causality behind experimental choices, from sample preparation to instrument parameters, is explained to ensure scientific integrity and facilitate method adaptation for similar analytes.

Introduction

This compound is an alkylated aromatic hydrocarbon. The accurate analysis of such compounds is crucial in various fields, including environmental monitoring, petroleum geochemistry, and as process intermediates or impurities in the chemical and pharmaceutical industries. Gas chromatography is the premier analytical technique for the separation and quantification of volatile and semi-volatile organic compounds like this compound due to its high resolution and sensitivity.[1]

This guide provides a comprehensive protocol for its analysis, emphasizing the selection of appropriate GC parameters to achieve optimal separation and detection. The method is built upon the well-established principles of hydrocarbon and alkylated benzene analysis.[2][3]

Principle of the Method

The fundamental principle of this method lies in the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. This compound, being a non-polar compound, is effectively separated on a non-polar stationary phase.[4] The elution order of such compounds generally follows their boiling points.[4]

For quantification, a Flame Ionization Detector (FID) is highly suitable as it exhibits a robust and linear response to hydrocarbons.[5] For unequivocal identification, a Mass Spectrometer (MS) is the detector of choice, providing structural information based on the mass-to-charge ratio of the analyte and its fragments.[6]

Materials and Reagents

-

Solvent: Hexane or Dichloromethane (GC grade or equivalent)

-

Analyte Standard: this compound (purity ≥98%)

-

Internal Standard (optional): A non-interfering, structurally similar compound (e.g., n-Hexadecane)

-

Vials: 2 mL amber glass autosampler vials with PTFE-lined septa[7]

-

Syringes: Gas-tight syringes for standard and sample preparation

-

Pipettes and Volumetric Flasks: Calibrated for accurate dilutions

Instrumentation and Chromatographic Conditions

A standard gas chromatograph equipped with a split/splitless inlet and either an FID or MS detector is required. The following conditions are recommended as a starting point and can be optimized further based on the specific instrumentation and analytical goals.

Justification for Parameter Selection

-

GC Column: A non-polar 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms) is selected. This stationary phase is widely used for the analysis of aromatic and non-polar compounds, offering excellent separation based on boiling points and slight differences in polarity.[8] A standard dimension of 30 m x 0.25 mm x 0.25 µm provides a good balance between resolution and analysis time.[9]

-

Inlet Temperature: Set to 250 °C to ensure rapid and complete vaporization of the analyte without thermal degradation.

-

Detector Temperature: For FID, a temperature of 300 °C is recommended to prevent condensation of the analyte and ensure a stable signal. For MS, the transfer line temperature should be maintained at around 280 °C.

-

Oven Temperature Program: A temperature ramp is employed to ensure good separation from potential impurities and the solvent front. The initial temperature is set relatively low to trap the analyte at the head of the column, and then ramped to a temperature above the analyte's boiling point. The boiling point of the structurally similar cyclohexylbenzene is approximately 240 °C.[10]

-

Carrier Gas: Helium is a common and effective carrier gas for GC-MS. For GC-FID, hydrogen can also be used to achieve faster analysis times.

Recommended GC Parameters

| Parameter | GC-FID Condition | GC-MS Condition |

| GC System | Agilent 8850 GC or equivalent | Agilent Intuvo 9000 GC with 5977B MSD or equivalent |

| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Inlet | Split/Splitless | Split/Splitless |

| Inlet Temperature | 250 °C | 250 °C |

| Injection Volume | 1 µL | 1 µL |

| Split Ratio | 50:1 (can be adjusted based on concentration) | 50:1 (can be adjusted based on concentration) |

| Carrier Gas | Helium or Hydrogen | Helium |

| Flow Rate | 1.2 mL/min (Constant Flow) | 1.2 mL/min (Constant Flow) |

| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) | Mass Spectrometer (MS) |

| Detector Temp. | 300 °C | N/A |

| H2 Flow | 30 mL/min | N/A |

| Air Flow | 300 mL/min | N/A |

| Makeup Gas (N2) | 25 mL/min | N/A |

| MS Transfer Line | N/A | 280 °C |

| MS Source Temp. | N/A | 230 °C |

| MS Quad Temp. | N/A | 150 °C |

| Scan Range | N/A | 40-450 m/z |

Experimental Protocols

Standard Preparation

-

Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of this compound standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with hexane.

-

Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50 µg/mL).

-

Internal Standard (if used): Add the internal standard to each calibration standard and sample at a constant concentration.

Sample Preparation

The primary goal of sample preparation is to dissolve the sample in a suitable solvent and adjust its concentration to fall within the calibration range.[11]

-

Dissolution: Accurately weigh or pipette a known amount of the sample into a volumetric flask.

-

Dilution: Dilute the sample with hexane to a concentration that is expected to be within the linear range of the calibration curve. A starting point could be a 1% solution (e.g., 0.1 g in 10 mL of solvent).[12]

-

Filtration (if necessary): If the sample contains particulate matter, filter it through a 0.45 µm PTFE syringe filter to prevent clogging of the GC inlet and column.[11]

-

Transfer: Transfer the final diluted sample into a 2 mL autosampler vial for analysis.

Caption: Workflow for GC analysis of this compound.

Data Analysis and Interpretation

-

Identification: The primary identification of this compound is based on its retention time matching that of a known standard. For GC-MS analysis, confirmation is achieved by comparing the acquired mass spectrum with a reference spectrum from a library (e.g., NIST).[13]

-

Quantification: For GC-FID, a calibration curve is constructed by plotting the peak area of the analyte against its concentration for the series of working standards. The concentration of the analyte in the sample is then determined from this curve. The use of an internal standard can improve precision by correcting for variations in injection volume.

System Suitability

Before running the sample sequence, a system suitability check should be performed by injecting a mid-point calibration standard multiple times. Key parameters to monitor include:

-

Retention Time Precision: The relative standard deviation (RSD) of the retention time should typically be less than 0.5%.

-

Peak Area Precision: The RSD of the peak area should be less than 2%.

-

Peak Shape: The tailing factor for the analyte peak should be between 0.9 and 1.5.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the GC analysis of this compound. The detailed steps for sample preparation, instrument setup, and data analysis are designed to yield accurate and reproducible results. The provided method parameters serve as a robust starting point that can be further optimized for specific analytical requirements, demonstrating the versatility of gas chromatography for the analysis of alkylated aromatic hydrocarbons.

References

-

U.S. Geological Survey. (2020). PGRL GCFID Qualitative Analysis Method for Hydrocarbons. Retrieved from [Link][2]

-

Agilent Technologies. (2020). Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. Retrieved from [Link][14]

-

ACS Publications. (n.d.). Rapid Separation of Xylenes and Ethylbenzene by Gas Chromatography Using Packed Columns. Analytical Chemistry. Retrieved from [Link]

-

Integrated Liner Technologies. (2025). A Guide to GC Sample Preparation. Retrieved from [Link][11]

-

Wikipedia. (n.d.). Ethylcyclohexane. Retrieved from [Link]

-

ResearchGate. (2020). How to separate benzene and cyclohexane on a GC?. Retrieved from [Link]

-

ResearchGate. (n.d.). Qualitative and quantitative analysis of linear Alkyl Benzen compounds in Detergents by Gas-liquid Chromatography technique. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Ultrafast Total Petroleum Hydrocarbon Analysis by the Agilent 8850 GC with FID. Retrieved from [Link][15]

-

NIST. (n.d.). Cyclohexane, 1-(cyclohexylmethyl)-2-ethyl-, cis-. NIST Chemistry WebBook. Retrieved from [Link]

-

Agilent Technologies. (2010). PAH Analyses with High Efficiency GC Columns: Column Selection and Best Practices. Retrieved from [Link][8]

-

Phenomenex. (2025). GC with Flame Ionization Detector (FID): Applications and Considerations. Retrieved from [Link][6]

-

University of California, Santa Barbara. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link][7]

-

National Center for Biotechnology Information. (n.d.). Analytical Methods - Toxicological Profile for Ethylbenzene. Retrieved from [Link][1]

-

U.S. Geological Survey. (n.d.). Standard Operating Procedure - for the USGS Reston, Virginia Environmental Organic Geochemistry Laboratory Instrumental Analysis for the Long-Chain Alkylbenzenes. Retrieved from [Link][13]

-

NIST. (n.d.). Ethylbenzene. NIST Chemistry WebBook. Retrieved from [Link]

-

GL Sciences. (n.d.). Hydrocarbons. Retrieved from [Link]

-

Axion Labs. (n.d.). GC Sample Prep Essentials: Nailing Solvents, Dilution & Injection. Retrieved from [Link][12]

-

U.S. Geological Survey. (2020). Petroleum Geochemistry Research Laboratory Method for Qualitative Analysis of Crude Oil and Rock Extracts by Gas Chromatography. Retrieved from [Link]

-

NIST. (n.d.). Welcome to the NIST WebBook. Retrieved from [Link]

-

PubMed. (1995). [Alkyl derivatives of benzene, indene, naphthalene, diphenyl and fluorene as a potential source of occupational and environmental exposure]. Retrieved from [Link][3]

-

Agilent Technologies. (n.d.). Sample Preparation Fundamentals for Chromatography. Retrieved from [Link]

-

Wikipedia. (n.d.). Cyclohexylbenzene. Retrieved from [Link]

-

Greyhound Chromatography. (n.d.). GC Column Selection Guide. Retrieved from [Link][4]

-

CORE. (1994). Investigation of the composition of linear alkylbenzenes with emphasis on the identification and quantitation of some trace compounds using GS/MS system in both electron impact and chemical ionization modes. Retrieved from [Link]

-

Cengage. (2016). Gas Chromatography. Retrieved from [Link]

-

Biotecno srl. (n.d.). Analysis of Benzene, Toluene, Ethylbenzene, o-Xylene and Other Aromatics in Gasoline by ChroZen GC According to ASTM D5580. Retrieved from [Link]

-

BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 11 – Free PDF Download. Retrieved from [Link]

-

National Institutes of Health. (n.d.). The Influence of the Aromatic Character in the Gas Chromatography Elution Order. Retrieved from [Link]

-

Springer. (n.d.). Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture. Retrieved from [Link][5]

-

NIST. (n.d.). Benzene, cyclohexyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Benzene, cyclohexyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Schultz Canada Chemicals Ltd. (n.d.). Cyclohexyl Benzene. Retrieved from [Link]

Sources

- 1. ANALYTICAL METHODS - Toxicological Profile for Ethylbenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. usgs.gov [usgs.gov]

- 3. [Alkyl derivatives of benzene, indene, naphthalene, diphenyl and fluorene as a potential source of occupational and environmental exposure] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. greyhoundchrom.com [greyhoundchrom.com]

- 5. scielo.org.co [scielo.org.co]

- 6. Applications of GC Flame Ionization Detectors [phenomenex.com]

- 7. uoguelph.ca [uoguelph.ca]

- 8. agilent.com [agilent.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Cyclohexylbenzene CAS#: 827-52-1 [m.chemicalbook.com]

- 11. iltusa.com [iltusa.com]

- 12. GC Sample Prep Essentials: Nailing Solvents, Dilution & Injection [axionlabs.com]

- 13. pubs.usgs.gov [pubs.usgs.gov]

- 14. agilent.com [agilent.com]

- 15. agilent.com [agilent.com]

Application Note: 1-Cyclohexyl-2-ethylbenzene as a Key Intermediate in Organic Synthesis

Abstract

This technical guide provides a comprehensive overview of the primary application of 1-Cyclohexyl-2-ethylbenzene in organic synthesis. The document details its role as a precursor to 2-ethylbiphenyl via catalytic dehydrogenation, a reaction of significant interest in the fields of materials science and drug development. Furthermore, this guide serves as a practical resource for researchers by providing detailed experimental protocols, physicochemical data, and an in-depth discussion of the underlying scientific principles. The content is structured to support professionals in research, development, and drug discovery in leveraging this versatile intermediate.

Introduction: The Strategic Importance of the Cyclohexylaryl Moiety

This compound is a substituted aromatic hydrocarbon characterized by a cyclohexane ring bonded to an ethylbenzene core at the ortho position. While seemingly a simple molecule, its structure is uniquely suited for specific, high-value transformations. The non-aromatic, hydrogen-rich cyclohexane ring represents a stable, transportable reservoir of hydrogen. Through catalytic dehydrogenation, this stored hydrogen can be released to form the corresponding aromatic biphenyl structure.

This transformation is central to the concept of Liquid Organic Hydrogen Carriers (LOHCs) , a technology aimed at safely storing and transporting hydrogen for fuel cells and other clean energy applications.[1] Beyond energy storage, the product of this reaction, 2-ethylbiphenyl, is a valuable building block for creating complex molecules with applications in pharmaceuticals and advanced materials. Biphenyl derivatives are foundational scaffolds in numerous pharmacologically active compounds and are integral to the development of materials for organic electronics.[2][3]

This guide will focus on the principal synthetic application of this compound: its conversion to 2-ethylbiphenyl, providing the scientific rationale and practical methodologies for this important reaction.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of both the reactant and the product is essential for designing and executing successful synthetic protocols. The following table summarizes key data for this compound and its dehydrogenated counterpart, 2-ethylbiphenyl.

| Property | This compound | 2-Ethylbiphenyl |

| CAS Number | 4501-37-5 | 1985-97-3 |

| Molecular Formula | C₁₄H₂₀ | C₁₄H₁₄ |

| Molecular Weight | 188.31 g/mol | 182.26 g/mol |

| Appearance | Liquid | Data not readily available; likely a liquid or low-melting solid |

| Boiling Point | Data not readily available; estimated >250 °C | Data not readily available; estimated >250 °C |

| Purity | Typically ≥98% | N/A |

Note: Experimental data for these specific isomers can be limited. Values are based on data from chemical suppliers and computational models where direct experimental values are unavailable.[1]

Core Application: Catalytic Dehydrogenation to 2-Ethylbiphenyl

The most significant synthetic utility of this compound is its dehydrogenation to form 2-ethylbiphenyl. This reaction involves the removal of three equivalents of hydrogen gas (H₂) from the cyclohexane ring, resulting in the formation of a fully aromatic biphenyl system.

Mechanistic Rationale and Causality

The driving force for this reaction is the formation of a thermodynamically stable aromatic ring. The process is highly endothermic and requires a catalyst and elevated temperatures to proceed at a reasonable rate.[4] The choice of catalyst is critical; heterogeneous catalysts, particularly Group VIII metals like palladium (Pd) and platinum (Pt) supported on high-surface-area materials like activated carbon or alumina (Al₂O₃), are highly effective.[4][5][6]

These catalysts provide a surface on which the C-H bonds of the cyclohexane ring are weakened, facilitating the stepwise elimination of hydrogen. The general mechanism involves the adsorption of the cyclohexylarene onto the metal surface, followed by a series of C-H bond scissions and H₂ elimination steps, ultimately leading to the desorption of the aromatic product and hydrogen gas.

Caption: Reaction scheme for the catalytic dehydrogenation of this compound.

Comparison of Catalytic Systems

Both Palladium on Carbon (Pd/C) and Platinum on Alumina (Pt/Al₂O₃) are standard catalysts for dehydrogenation. The choice between them often depends on factors like desired reaction rate, selectivity, catalyst cost, and resistance to poisoning.

| Catalyst System | Typical Loading | Operating Temperature | Advantages | Considerations |

| 10% Pd/C | 5-10 mol% | 150 - 250 °C | Highly active, good for batch reactions, readily available.[5] | Can be pyrophoric when dry; may require inert atmosphere handling.[7] |

| 0.3-1 wt% Pt/Al₂O₃ | Varies | 300 - 450 °C | Excellent for continuous flow systems, thermally stable.[4][8] | May require higher temperatures; potential for side reactions like cracking at very high temperatures. |

Experimental Protocols

The following protocols are representative methodologies for the catalytic dehydrogenation of this compound. They are based on established procedures for similar cyclohexylarene dehydrogenations.[4][9]

Protocol 1: Batch Dehydrogenation using Palladium on Carbon (Pd/C)

This protocol is suitable for small to medium-scale laboratory synthesis.

Materials:

-

This compound (1.0 eq)

-

10% Palladium on Carbon (10% w/w of the substrate)

-

High-boiling point, inert solvent (e.g., Diphenyl ether or a high-boiling alkane)

-

Nitrogen or Argon gas for inert atmosphere

-

Standard laboratory glassware for reflux, including a condenser and a gas outlet/bubbler

-

Heating mantle with temperature control

-

Filtration apparatus (e.g., Celite® pad)

Procedure:

-

Setup: Assemble a round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an inlet for inert gas. Ensure the system can be safely heated to >200 °C.

-

Inerting: Charge the flask with this compound (e.g., 5.0 g, 26.5 mmol) and the solvent (e.g., 25 mL of diphenyl ether).

-

Catalyst Addition: Under a gentle flow of inert gas, carefully add the 10% Pd/C catalyst (0.5 g). Caution: Pd/C can be pyrophoric; handle with care and avoid generating dust.

-

Reaction: Heat the stirred mixture to a vigorous reflux (typically 180-220 °C, depending on the solvent). The reaction progress can be monitored by observing the evolution of hydrogen gas through a bubbler. The reaction is typically complete within 2-4 hours.

-

Workup:

-

Cool the reaction mixture to approximately 50-60 °C.

-

Under inert atmosphere, filter the warm mixture through a pad of Celite® to remove the palladium catalyst. Caution: The catalyst on the filter paper should not be allowed to dry completely in the air as it may ignite. Quench the filter cake carefully with water.

-

Wash the filter cake with a small amount of a suitable solvent (e.g., ethyl acetate or toluene) to recover any residual product.

-

Combine the filtrate and washes.

-

-

Purification: Remove the solvent under reduced pressure (if using a volatile solvent) or separate the product from a high-boiling solvent like diphenyl ether via vacuum distillation to yield 2-ethylbiphenyl.

Caption: Experimental workflow for batch dehydrogenation using Pd/C.

Protocol 2: Continuous Flow Dehydrogenation using Platinum on Alumina (Pt/Al₂O₃)

This protocol is conceptual and illustrates how the reaction would be performed in a continuous flow setup, common in industrial applications.

System Description:

-

A packed-bed reactor consisting of a stainless steel tube.

-

The reactor is packed with a commercial Pt/Al₂O₃ catalyst (e.g., 0.3 wt% Pt).

-

The reactor is placed inside a tube furnace capable of reaching temperatures up to 450 °C.

-

A high-pressure liquid pump is used to deliver the substrate.

-

A mass flow controller is used for any carrier gas (e.g., N₂).

-

A back-pressure regulator maintains the system pressure.

-

A condenser and collection vessel are placed downstream to collect the product.

Procedure:

-

Catalyst Activation: The Pt/Al₂O₃ catalyst is typically activated in situ. Heat the packed reactor to 450 °C under a flow of hydrogen gas for several hours to reduce the platinum oxide species to active platinum metal.[4]

-

System Equilibration: After activation, switch the gas flow to nitrogen and lower the temperature to the desired reaction temperature (e.g., 350-400 °C).

-

Reaction Initiation: Begin pumping this compound through the heated reactor at a defined weight hourly space velocity (WHSV).

-

Steady-State Operation: The liquid exiting the reactor, which is a mixture of 2-ethylbiphenyl, unreacted starting material, and potentially byproducts, is cooled, condensed, and collected. The off-gas consists mainly of hydrogen and the nitrogen carrier gas.

-

Analysis and Purification: The composition of the liquid product is analyzed by Gas Chromatography (GC). The product, 2-ethylbiphenyl, is purified from the collected liquid by fractional distillation.

Applications of the Product: 2-Ethylbiphenyl

The synthesis of 2-ethylbiphenyl is valuable because the biphenyl scaffold is a privileged structure in several high-value chemical domains.

-

Pharmaceutical Intermediates: The biphenyl core is present in numerous drugs. For example, it is a key structural feature in certain non-steroidal anti-inflammatory drugs (NSAIDs) and in a class of anticancer agents that inhibit VEGFR-2, a protein involved in tumor angiogenesis.[10][11] 2-Ethylbiphenyl can serve as a starting point for the synthesis of more complex, functionalized biphenyls for drug discovery programs.[2][12]

-

Materials for Organic Electronics: Biphenyl derivatives are widely used in the construction of materials for Organic Light-Emitting Diodes (OLEDs).[13][14] Their rigid structure provides thermal stability, and their conjugated π-system allows for efficient charge transport and luminescence. The ethyl group on 2-ethylbiphenyl can be used to tune solubility and film-forming properties, or it can be a site for further functionalization to create novel host materials, charge transport materials, or emitters for OLED devices.[3][15]

Safety and Handling

-

This compound: Handle in a well-ventilated area. Avoid contact with skin and eyes. Standard personal protective equipment (gloves, safety glasses) should be worn.

-

Palladium on Carbon (Pd/C): This catalyst can be pyrophoric, especially when dry or spent. Handle under an inert atmosphere whenever possible. Do not allow the catalyst to dry on filter paper exposed to air. Quench spent catalyst carefully with water.

-

High-Temperature Reactions: All high-temperature procedures should be conducted behind a safety shield in a fume hood. Ensure proper temperature control to avoid overheating.

-

Hydrogen Gas: The dehydrogenation reaction produces flammable hydrogen gas. The apparatus must be well-ventilated and kept away from ignition sources. The gas stream should be safely vented or passed through a bubbler.

Conclusion

This compound is a key synthetic intermediate whose primary value lies in its efficient conversion to 2-ethylbiphenyl via catalytic dehydrogenation. This reaction is not only relevant to the emerging field of hydrogen storage but also provides a direct route to a versatile biphenyl building block. The protocols and data presented in this guide offer a robust starting point for researchers and developers aiming to utilize this transformation in the synthesis of advanced materials and pharmaceutical agents. The strategic choice between batch (Pd/C) and flow (Pt/Al₂O₃) methodologies allows for flexibility, from laboratory-scale synthesis to potential industrial production.

References

-

Zhang, J., et al. (2015). Reaction-Activated Palladium Catalyst for Dehydrogenation of Substituted Cyclohexanones to Phenols and H2 without Oxidants and Hydrogen Acceptors. Chemical Science, 6, 4674–4680. Available at: [Link]

-

Bhatnagar, A., et al. (2016). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. International Journal of Pharmaceutical Sciences and Research, 7(6), 2296-2311. Available at: [Link]

-

Tomori, H., Fox, J. M., & Buchwald, S. L. (2000). An improved synthesis of functionalized biphenyl-based phosphine ligands. The Journal of Organic Chemistry, 65(17), 5334–5341. Available at: [Link]

-

Duan, S., et al. (2016). Synthesis of 2,2′-biphenols through direct C(sp2)–H hydroxylation of [1,1′-biphenyl]-2-ols. Chemical Communications, 52(78), 10529-10532. Available at: [Link]

-

Karzazi, Y. (2014). Organic Light Emitting Diodes: Devices and applications. Journal of Materials and Environmental Science, 5(1), 1-12. Available at: [Link]

-

El-Salamony, R. A., & Al-Amer, A. M. (1987). Investigation of the mechanism of dehydrogenation of cycloalkanes over Cu/Al2O3 catalyst. Chemical Papers, 41(4), 525-534. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis and Physicochemical Properties of Functional Biphenyl Derivatives Designed for Anisotropic Nanomaterials. Retrieved from [Link]

-

Horning, E. C. (1947). Aromatization Studies. IV. Palladium Dehydrogenation of Arylcyclohexenones to Phenols. Journal of the American Chemical Society, 69(11), 2929-2930. Available at: [Link]

-

AIChE. (n.d.). Insights into Biphenyl Synthesis from Benzene Pyrolysis and Oxidative Dehydrogenation Using RMG and Quantum Chemistry. Retrieved from [Link]

-

Usman, M. R. (2010). Methylcyclohexane Dehydrogenation over Commercial 0.3 Wt% Pt/Al2O3 Catalyst. Proceedings of the Pakistan Academy of Sciences, 47(3), 163-170. Available at: [Link]

-

ResearchGate. (n.d.). Cyclohexane dehydrogenation kinetics on Pt–Re/Al2O3 catalyst with hydrogen and inert diluents. Retrieved from [Link]

-

Der Pharma Chemica. (2016). Synthesis, Spectral Characterization and Biological Studies of Ethyl-4-(biphenyl-2-yl)-2-oxo-6-arylcyclohex-3-ene Carboxylates. Der Pharma Chemica, 8(19), 35-42. Available at: [Link]

-

ResearchGate. (n.d.). Examples of compounds used in organic light emitting diodes (OLED). Retrieved from [Link]

-

ResearchGate. (n.d.). SO2F2 Mediated Oxidative Dehydrogenation and Dehydration of Alcohols to Alkynes. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Palladium Catalysts. Retrieved from [Link]

- Google Patents. (n.d.). Pharmaceutical intermediates and methods for preparing the same.

-

ResearchGate. (n.d.). Biphenyl Hydrogenation with Syngas for Hydrogen Purification and Transportation. Retrieved from [Link]

-

ChemRxiv. (n.d.). TADF/RTP OLED organic emitters based on concave N-PAHs with a tunable intrinsic D-A electronic structure. Retrieved from [Link]

-

ResearchGate. (n.d.). Cyclohexane dehydrogenation by using Pt/Al2O3 catalysts as a function of reaction temperature. Retrieved from [Link]

-

Stahl, S. S., et al. (2010). Palladium-Catalyzed Aerobic Dehydrogenation of Substituted Cyclohexanones to Phenols. Angewandte Chemie International Edition, 49(44), 8170-8173. Available at: [Link]

-

Mlunias. (n.d.). Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of 2-Prenylated Alkoxylated Benzopyrans by Horner–Wadsworth–Emmons Olefination with PPARα/γ Agonist Activity. Retrieved from [Link]

-

JuSER. (n.d.). Batch and Continuous Synthesis of Well‐Defined Pt/Al2O3 Catalysts for the Dehydrogenation of Homocyclic LOHCs. Retrieved from [Link]

-

Wang, S., et al. (2015). Discovery of biphenyl-based VEGFR-2 inhibitors. Part 3: design, synthesis and 3D-QSAR studies. European Journal of Medicinal Chemistry, 92, 526-537. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). (±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Dehydrogenation and Transfer Hydrogenation of Alkenones to Phenols and Ketones on Carbon-Supported Noble Metals. Retrieved from [Link]

-

International Journal of Scientific Research and Engineering Development. (2021). Organic Light Emitting Diode (OLED) Technology and its Applications: Literature Review. Volume 4, Issue 6. Available at: [Link]

-

CEUR-WS.org. (n.d.). Applications of OLEDs for flexible electronics, Biophotonic, Chronic, Optogenetic applications & Different sensors. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. paspk.org [paspk.org]

- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]

- 6. chempap.org [chempap.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. future4200.com [future4200.com]

- 10. Discovery of biphenyl-based VEGFR-2 inhibitors. Part 3: design, synthesis and 3D-QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. (±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide [mdpi.com]

- 12. mlunias.com [mlunias.com]

- 13. jmaterenvironsci.com [jmaterenvironsci.com]

- 14. crimsonpublishers.com [crimsonpublishers.com]

- 15. ceur-ws.org [ceur-ws.org]

Application Note: Real-Time Monitoring of Friedel-Crafts Alkylation Reactions using Thin-Layer Chromatography and Gas Chromatography

Abstract

The Friedel-Crafts alkylation is a cornerstone of carbon-carbon bond formation in organic synthesis, pivotal in the production of numerous intermediates for pharmaceuticals and advanced materials.[1] However, the reaction is often plagued by challenges such as polysubstitution, carbocation rearrangements, and catalyst deactivation.[2] Effective real-time monitoring is therefore not merely a procedural step but a critical determinant of yield, purity, and overall process efficiency. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the theory and practical application of Thin-Layer Chromatography (TLC) and Gas Chromatography (GC) for monitoring the progress of Friedel-Crafts alkylation reactions. Detailed, field-tested protocols are presented alongside an in-depth discussion of the causality behind experimental choices, ensuring both scientific rigor and practical applicability.

Introduction: The Imperative for Reaction Monitoring

Friedel-Crafts alkylation involves the electrophilic substitution of an aromatic proton with an alkyl group, typically employing an alkyl halide and a Lewis acid catalyst like aluminum chloride (AlCl₃).[3] The success of this reaction hinges on carefully controlling the reaction conditions to favor the desired mono-alkylated product. Over-alkylation can lead to a complex mixture of di- and tri-substituted products, while carbocation rearrangements can yield isomeric impurities.[2] Consequently, the ability to track the consumption of starting materials and the formation of products in real-time is paramount.

Both TLC and GC offer distinct advantages for this purpose. TLC is a rapid, inexpensive, and qualitative technique ideal for quick checks on reaction progress at the bench.[4][5] In contrast, GC provides quantitative data, allowing for the precise determination of reactant conversion and product distribution, which is crucial for process optimization and kinetic studies.[6]

Monitoring by Thin-Layer Chromatography (TLC): A Rapid Qualitative Assessment

TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture).[4] The polarity of the compounds dictates their mobility; less polar compounds travel further up the TLC plate, resulting in a higher Retention Factor (Rf), while more polar compounds have a stronger affinity for the stationary phase and exhibit lower Rf values. In a typical Friedel-Crafts alkylation, the aromatic starting material is often less polar than the alkylated product, leading to a noticeable difference in their Rf values.

The "Why": Causality in TLC Method Development

The choice of the TLC solvent system (eluent) is the most critical parameter.[7] The goal is to achieve good separation between the starting material, the desired product, and any significant byproducts. An ideal eluent will result in Rf values for the key components between 0.2 and 0.8, ensuring they are well-resolved from both the baseline and the solvent front.[7] A common starting point for non-polar to moderately polar aromatic compounds is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[4] The ratio is adjusted to optimize separation.

Protocol: Step-by-Step TLC Analysis

This protocol outlines the procedure for monitoring a Friedel-Crafts alkylation reaction.

Materials:

-

TLC plates (e.g., silica gel 60 F₂₅₄ on aluminum backing)

-

TLC developing chamber with a lid

-

Capillary tubes for spotting[8]

-

Pencil

-

Ruler

-

Eluent (e.g., hexane/ethyl acetate mixture)

-

UV lamp (254 nm)

-

Staining solution (e.g., p-anisaldehyde or potassium permanganate) and heat gun (if necessary)

Procedure:

-

Plate Preparation: With a pencil, gently draw a starting line (origin) about 1 cm from the bottom of the TLC plate.[8] Mark three lanes on this line for the starting material (SM), a co-spot (C), and the reaction mixture (RM).

-

Sample Preparation: Prepare dilute solutions of the starting material and the reaction mixture by dissolving a small amount (<1 mg) in a volatile solvent like ethyl acetate or dichloromethane.[8]

-

Spotting: Using a capillary tube, apply a small spot of the starting material solution to the 'SM' lane.[9] In the 'C' lane, spot the starting material first, and then carefully spot the reaction mixture directly on top of it.[10] Finally, spot the reaction mixture in the 'RM' lane. Aim for small, concentrated spots.[9]

-

Development: Pour the chosen eluent into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Close the lid and allow it to equilibrate for a few minutes. Carefully place the spotted TLC plate into the chamber, ensuring the origin line is above the eluent level. Close the lid.

-

Elution: Allow the eluent to travel up the plate until it is about 1 cm from the top. Remove the plate and immediately mark the solvent front with a pencil.[8]

-

Visualization:

-

UV Light: View the dried plate under a UV lamp (254 nm).[11] Aromatic compounds will typically appear as dark spots against a fluorescent green background.[12] Circle any visible spots with a pencil.

-

Staining: If compounds are not UV-active, use a chemical stain. Dip the plate in a staining solution (e.g., p-anisaldehyde) and then gently heat with a heat gun until colored spots appear.[13]

-

-

Interpretation:

-

The reaction is progressing if the spot corresponding to the starting material in the 'RM' lane diminishes in intensity over time.

-

The formation of a new spot (the product) should be observed in the 'RM' lane.

-

The reaction is considered complete when the starting material spot is no longer visible in the 'RM' lane.[10]

-

| Parameter | Recommendation | Rationale |

| Stationary Phase | Silica Gel 60 F₂₅₄ | Standard polar phase suitable for most aromatic compounds. The fluorescent indicator allows for non-destructive UV visualization.[5] |

| Mobile Phase (Eluent) | Hexane/Ethyl Acetate | A versatile combination where the ratio can be adjusted to fine-tune the polarity for optimal separation of aromatic compounds.[7][14] |

| Visualization | UV Light (254 nm) | Non-destructive and effective for most aromatic compounds involved in Friedel-Crafts reactions.[11][15] |

| Staining (if needed) | p-Anisaldehyde, KMnO₄ | General-purpose stains that react with a wide range of functional groups, making otherwise invisible spots visible.[13] |

Monitoring by Gas Chromatography (GC): A Quantitative Approach

For a more detailed and quantitative analysis of a Friedel-Crafts alkylation, Gas Chromatography is the method of choice.[16] GC separates volatile compounds based on their boiling points and interactions with the stationary phase of the GC column.[17] The separated components are then detected, and the resulting chromatogram provides information on the relative amounts of each component in the mixture.[18]

The "Why": Causality in GC Method Development

Column Selection: The choice of GC column is critical for achieving good separation. A non-polar or mid-polarity column is typically suitable for analyzing aromatic compounds. A common choice is a column with a stationary phase of poly(5% diphenyl/95% dimethyl siloxane).[19] The column length, internal diameter, and film thickness also influence resolution and analysis time.[20]

Sample Preparation: Samples for GC analysis must be volatile and free of particulate matter.[21][22] Reaction aliquots are typically quenched (e.g., with water or a dilute base to neutralize the Lewis acid catalyst), extracted with an organic solvent, dried, and then diluted to an appropriate concentration.

Quantitative Analysis: To obtain accurate quantitative data, an internal standard (IS) is often used.[23] An IS is a known amount of a compound, not present in the reaction mixture, that is added to each sample. By comparing the peak area of the analyte to the peak area of the IS, variations in injection volume can be compensated for, leading to more precise results.[18][24] The ideal internal standard should be chemically similar to the analyte, well-resolved from all other peaks, and elute close to the target components.[18]

Protocol: Step-by-Step GC Analysis

This protocol provides a framework for the quantitative monitoring of a Friedel-Crafts alkylation.

Materials & Instrumentation:

-

Gas Chromatograph with a Flame Ionization Detector (FID)

-

Appropriate GC column (e.g., 30 m x 0.25 mm ID, 0.25 µm film, 5% phenyl-methylpolysiloxane)

-

Volumetric flasks and pipettes

-

Vials for sample preparation and GC autosampler

-

Solvents for extraction and dilution (e.g., dichloromethane, hexane)

-

Internal Standard (e.g., a stable aromatic hydrocarbon with a distinct retention time like naphthalene or dodecane)

Procedure:

-

Internal Standard Stock Solution: Accurately prepare a stock solution of the internal standard in a suitable volatile solvent.

-

Calibration (Response Factor Determination):

-

Prepare a series of calibration standards containing known concentrations of the starting material, the expected product, and the internal standard.

-

Inject each standard into the GC and record the chromatograms.

-

For each component, calculate the response factor (RF) relative to the internal standard.

-

-

Reaction Sampling: At specified time intervals, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

-

Sample Work-up:

-

Immediately quench the aliquot in a vial containing a small amount of water and an extraction solvent (e.g., dichloromethane).

-

Vortex the mixture, allow the layers to separate, and carefully transfer the organic layer to a clean vial.

-

To this extract, add a precise volume of the internal standard stock solution.

-

Dilute the sample to a final volume suitable for GC analysis.

-

-

GC Analysis: Inject the prepared sample into the GC. The instrument conditions (e.g., temperature program, carrier gas flow rate) should be optimized to achieve baseline separation of all components of interest.

-

Data Analysis:

-

Identify the peaks corresponding to the starting material, product(s), and the internal standard based on their retention times.

-

Integrate the peak areas for each component.[24]

-

Using the pre-determined response factors and the peak area of the internal standard, calculate the concentration of the starting material and product(s) in the reaction aliquot.

-

Plot the concentration of reactants and products versus time to generate a reaction profile.

-

| Parameter | Recommendation | Rationale |

| GC Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5, HP-5) | A versatile, mid-polarity phase providing good separation for a wide range of aromatic compounds based on boiling point and aromaticity.[25] |

| Detector | Flame Ionization Detector (FID) | Robust, sensitive to hydrocarbons, and provides a linear response over a wide concentration range, making it ideal for quantification.[16] |

| Injection Mode | Split/Splitless | Typically split injection is used to avoid column overloading, but splitless may be necessary for trace analysis. |

| Internal Standard | Naphthalene, Dodecane | Must be chemically inert, stable, not present in the sample, and well-resolved from other components.[23] |

Conclusion

The judicious application of TLC and GC for monitoring Friedel-Crafts alkylation reactions is indispensable for modern organic synthesis and process development. TLC serves as an invaluable tool for rapid, real-time qualitative checks at the bench, allowing for immediate decisions regarding reaction progress. GC, on the other hand, provides the rigorous quantitative data necessary for thorough reaction optimization, kinetic analysis, and quality control. By understanding the principles behind each technique and implementing the detailed protocols provided in this note, researchers can gain precise control over their Friedel-Crafts alkylation reactions, leading to improved yields, higher purity, and more efficient development of chemical entities.

References

-

Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

-

Wong, W. (n.d.). Monitoring Reactions by TLC. Washington State University. Retrieved from [Link]

-

LibreTexts. (2022, April 18). 2.3B: Uses of TLC. Retrieved from [Link]

-

Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]

-

LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]

-

LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

-

Scion Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

-

ALWSCI. (2025, September 2). How To Choose The Best Eluent For Thin Layer Chromatography (TLC). Retrieved from [Link]

-

BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

-

Restek. (2021, January 28). Guide to GC Column Selection and Optimizing Separations. Retrieved from [Link]

-

Ellutia. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. Retrieved from [Link]

-

LibreTexts. (2022, September 12). 4.2: Quantitative and Qualitative GC and GC-MS. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]

-

Organomation. (n.d.). Chromatography Sample Preparation Guide. Retrieved from [Link]

-

LCGC International. (2015, February 1). Pragmatic Rules for GC Column Selection. Retrieved from [Link]

-

University of York, Chemistry Teaching Labs. (n.d.). Visualising plates. Retrieved from [Link]

-

LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates. Retrieved from [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

-

Taylor & Francis eBooks. (n.d.). Quantitative Analysis by Gas Chromatography. Retrieved from [Link]

-

Shimadzu. (n.d.). Analysis results of GC. Retrieved from [Link]

-

Drawell. (n.d.). Exploring Qualitative and Quantitative Analysis in Chromatography: Processes and Techniques. Retrieved from [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – GC-FID. Retrieved from [Link]

-

LibreTexts. (2022, April 7). 2.5F: Sample Preparation for Gas Chromatography. Retrieved from [Link]

-

University of York, Chemistry Teaching Labs. (n.d.). Thin Layer Chromatography. Retrieved from [Link]

-

Scientific & Academic Publishing. (2025, February 26). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Retrieved from [Link]

-

JCANO | INGENIERIA. (n.d.). GC Column Selection Guide. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) GC/MS analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers. Retrieved from [Link]

-

NIH. (n.d.). GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers. Retrieved from [Link]

-

SciSpace. (n.d.). Sample Preparation Techniques for Gas Chromatography. Retrieved from [Link]

-

ResearchGate. (n.d.). Investigation of Friedel-Crafts Alkylation in the Presence of Supported Sulfonic Acid on Silica Gel. Retrieved from [Link]

-

SciSpace. (n.d.). The use of multidimensional GC techniques for the analysis of complex petrochemical products. Retrieved from [Link]

-

YouTube. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from [Link]

-

(n.d.). TLC Visualization Methods. Retrieved from [Link]

-

NIH. (2020, August 11). Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method. Retrieved from [Link]

-

YouTube. (2025, August 4). How Is GC-MS Used For Quantitative Analysis?. Retrieved from [Link]

-

The Science for Population Protection. (n.d.). INTERNAL STANDARDS FOR QUANTITATIVE ANALYSIS OF CHEMICAL WARFARE AGENTS BY THE GC/MS METHOD. Retrieved from [Link]

-

Beilstein Journals. (n.d.). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Retrieved from [Link]

-

Chemistry Steps. (2022, January 2). Friedel-Crafts Alkylation with Practice Problems. Retrieved from [Link]

-

Reddit. (n.d.). How do you pick your solvents for TLC?. Retrieved from [Link]

-

IPL.org. (n.d.). Friedel-Crafts Alkylations Lab Report. Retrieved from [Link]

-

ASTM Digital Library. (n.d.). Extractive Alkylation and Gas Chromatographic Analysis of Sulfide. Retrieved from [Link]

-

ResearchGate. (n.d.). Detection and Visualization Methods Used in Thin-Layer Chromatography. Retrieved from [Link]

Sources

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. byjus.com [byjus.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Chemistry Teaching Labs - Thin Layer Chromatography [chemtl.york.ac.uk]

- 6. taylorfrancis.com [taylorfrancis.com]

- 7. How To Choose The Best Eluent For Thin Layer Chromatography (TLC) - Blogs - News [alwsci.com]

- 8. s3.wp.wsu.edu [s3.wp.wsu.edu]

- 9. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. faculty.fiu.edu [faculty.fiu.edu]

- 14. Chromatography [chem.rochester.edu]

- 15. Chemistry Teaching Labs - Visualising plates [chemtl.york.ac.uk]

- 16. drawellanalytical.com [drawellanalytical.com]

- 17. organomation.com [organomation.com]

- 18. Analysis results of GC : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 19. jcanoingenieria.com [jcanoingenieria.com]

- 20. chromatographyonline.com [chromatographyonline.com]

- 21. scispace.com [scispace.com]

- 22. Sample Preparation – GC-FID – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 23. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. Guide to GC Column Selection and Optimizing Separations [discover.restek.com]

Application Note: Quantitative Analysis of 1-Cyclohexyl-2-ethylbenzene using Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract

This application note presents a detailed, robust, and validated protocol for the quantification of 1-Cyclohexyl-2-ethylbenzene in a liquid matrix. Accurate determination of this substituted aromatic hydrocarbon is crucial in various fields, including chemical manufacturing process control, purity assessment of related compounds, and environmental monitoring. The methodology leverages the high selectivity and sensitivity of Gas Chromatography-Mass Spectrometry (GC-MS), providing a reliable framework for researchers, scientists, and quality control professionals. This guide covers the entire workflow, from the handling of the analytical standard to instrumental setup, method validation, and data interpretation, with a focus on the scientific rationale behind each step.

Introduction

This compound is a disubstituted aromatic hydrocarbon. Its isomers and related compounds are found in various industrial applications, and their presence, even in trace amounts, can be critical to product quality, safety, or environmental impact. Therefore, a precise and reliable analytical method for its quantification is essential.

Gas Chromatography (GC) is the ideal technique for separating volatile and semi-volatile compounds like this compound from a sample matrix. When coupled with a Mass Spectrometry (MS) detector, the system provides exceptional selectivity and sensitivity, allowing for confident identification and quantification.[1][2] This document provides a comprehensive protocol that ensures analytical integrity through systematic validation, enabling laboratories to achieve accurate and reproducible results.

Analyte Information and Standard Handling

Accurate quantification begins with a well-characterized analytical standard. The physical and chemical properties of this compound are fundamental to developing an appropriate analytical method.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Chemical Structure |  |

- |

| CAS Number | 4501-37-5 | [3][4][5] |

| Molecular Formula | C₁₄H₂₀ | [3][4] |

| Molecular Weight | 188.31 g/mol | [3][4] |

| Appearance | Liquid | [3] |

| Purity (Typical) | ≥97% - 98% | [3][4] |

| Predicted Boiling Point | 273.9 ± 10.0 °C | [4] |

| Predicted Density | 0.925 ± 0.06 g/cm³ |[4] |

Sourcing and Purity

An analytical standard of this compound with a certified purity of ≥97% should be procured from a reputable supplier.[3][4] The Certificate of Analysis (CoA) for the specific lot must be obtained and reviewed, as it provides the exact purity value required for preparing accurate stock solutions.

Storage and Handling (Trustworthiness)

Proper handling and storage are critical to maintaining the integrity of the analytical standard.

-

Storage: The standard should be stored in a tightly sealed container, protected from light, and kept at room temperature in a dry, well-ventilated area, as recommended for similar aromatic hydrocarbons.[4][6]

-